molecular formula C17H31NSi2 B1279123 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine CAS No. 154344-51-1

1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine

Cat. No.: B1279123
CAS No.: 154344-51-1
M. Wt: 305.6 g/mol
InChI Key: LNLCADQYZSMFEJ-UHFFFAOYSA-N
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Description

1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine is a chemical compound with the molecular formula C17H31NSi2 and a molecular weight of 305.61 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with benzyl and trimethylsilyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine involves several steps. One common method includes the reaction of pyrrolidine with benzyl chloride in the presence of a base to form 1-benzylpyrrolidine. This intermediate is then reacted with trimethylsilyl chloride in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine involves its interaction with molecular targets and pathways. The benzyl and trimethylsilyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .

Comparison with Similar Compounds

1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine: A simpler structure without the benzyl and trimethylsilyl groups.

    1-Benzylpyrrolidine: Lacks the trimethylsilyl groups.

    2,5-Bis(trimethylsilyl)pyrrolidine: Lacks the benzyl group.

The presence of both benzyl and trimethylsilyl groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to its simpler counterparts.

Properties

IUPAC Name

(1-benzyl-5-trimethylsilylpyrrolidin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NSi2/c1-19(2,3)16-12-13-17(20(4,5)6)18(16)14-15-10-8-7-9-11-15/h7-11,16-17H,12-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLCADQYZSMFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1CCC(N1CC2=CC=CC=C2)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455958
Record name Pyrrolidine, 1-(phenylmethyl)-2,5-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154344-51-1
Record name Pyrrolidine, 1-(phenylmethyl)-2,5-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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